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Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate Documentation Hub

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  • Product: Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate
  • CAS: 1803583-78-9

Core Science & Biosynthesis

Foundational

Structural and Spectral Elucidation of Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate: A Comprehensive NMR Guide

Introduction & Mechanistic Grounding The incorporation of fluorinated moieties and strained heterocyclic rings into small molecules is a cornerstone of modern medicinal chemistry. Specifically, the azetidine ring serves...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The incorporation of fluorinated moieties and strained heterocyclic rings into small molecules is a cornerstone of modern medicinal chemistry. Specifically, the azetidine ring serves as a robust bioisostere for morpholines and piperidines, offering improved metabolic stability and altered physicochemical profiles[1]. When functionalized with a 2,2,2-trifluoroethyl group, the electron-withdrawing nature of the fluorine atoms significantly modulates the basicity of the azetidine nitrogen, impacting both pharmacokinetics and target binding affinities, as demonstrated in the optimization of S1P1 receptor agonists[2].

Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate (Chemical Formula: C13​H14​F3​NO2​ ) is a critical intermediate in the synthesis of such therapeutics. Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. This whitepaper details the theoretical causality behind the observed 1H and 13C NMR chemical shifts, spin-spin coupling networks, and the self-validating experimental protocols required for rigorous spectral acquisition.

Spectral Causality and Data Interpretation

1H NMR Spectral Dynamics

The 1H NMR spectrum of this compound is governed by three distinct micro-environments:

  • The Benzyl Ester: The aromatic protons resonate as a multiplet around 7.30–7.40 ppm. The benzylic methylene ( −CH2​− ) appears as a sharp singlet near 5.15 ppm, deshielded by both the adjacent aromatic ring and the ester oxygen.

  • The Azetidine Core: The four-membered ring is subject to significant ring strain and rapid nitrogen inversion. The C3​ methine proton is deshielded by the adjacent carbonyl group, typically appearing as a multiplet around 3.35–3.45 ppm. The C2​ and C4​ methylene protons often appear as a complex multiplet (3.40–3.65 ppm) due to their diastereotopic nature relative to the C3​ substituent and the chiral axis induced by slow nitrogen inversion in the presence of the bulky trifluoroethyl group[3].

  • The Trifluoroethyl Group: The nitrogen-bound methylene ( −CH2​−CF3​ ) exhibits a classic first-order coupling with the three adjacent fluorine atoms ( 19F , Spin = 1/2). This results in a distinct quartet around 3.05 ppm with a three-bond heteronuclear coupling constant ( 3JHF​ ) of approximately 9.5 Hz.

13C NMR Spectral Dynamics

The 13C NMR spectrum is heavily influenced by the highly electronegative fluorine atoms, which induce strong heteronuclear splitting:

  • One-Bond Coupling ( 1JCF​ ): The −CF3​ carbon splits into a massive quartet at ~125.5 ppm with a coupling constant of ~277 Hz.

  • Two-Bond Coupling ( 2JCF​ ): The adjacent methylene carbon ( −CH2​−CF3​ ) is also split into a quartet at ~56.5 ppm, with a smaller coupling constant of ~30 Hz.

  • Azetidine Carbons: The C2​ and C4​ carbons resonate equivalently around 55.0 ppm, while the C3​ carbon, directly attached to the electron-withdrawing ester, appears at ~33.5 ppm.

Quantitative Data Summaries

Table 1: Expected 1H NMR Spectral Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
Benzyl CH2​ 5.15s2H- −O−CH2​−Ph
Aromatic H 7.30 – 7.40m5H-Phenyl ring
Azetidine C2​,C4​−H 3.40 – 3.65m4H-Ring N−CH2​
Azetidine C3​−H 3.35 – 3.45m1H-Ring −CH−COO
Trifluoroethyl CH2​ 3.05q2H 3JHF​≈9.5 N−CH2​−CF3​
Table 2: Expected 13C NMR Spectral Data (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
Carbonyl C=O 173.0s-Ester C=O
Aromatic C (ipso)135.5s- Ph−C1​
Aromatic C (o, m, p)128.6, 128.3, 128.1s- Ph−C2​−C6​
Trifluoromethyl CF3​ 125.5q 1JCF​≈277 −CF3​
Benzyl CH2​ 66.5s- −O−CH2​−Ph
Trifluoroethyl CH2​ 56.5q 2JCF​≈30 N−CH2​−CF3​
Azetidine C2​,C4​ 55.0s-Ring N−CH2​
Azetidine C3​ 33.5s-Ring −CH−COO

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for NMR acquisition. The use of Tetramethylsilane (TMS) acts as an internal zero-point reference, ensuring chemical shift accuracy independent of magnetic field drift.

Step-by-Step Methodology
  • Sample Preparation: Weigh 15–20 mg of the analyte for 1H NMR (or 50–100 mg for 13C NMR). Dissolve completely in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS. Transfer the homogenous solution to a high-quality 5 mm NMR tube. Causality: CDCl3​ is chosen for its excellent solubilizing properties for esters and the lack of exchangeable protons that could obscure the azetidine signals.

  • Probe Tuning & Matching: Insert the sample into a 400 MHz or 500 MHz spectrometer. Tune the probe to the precise Larmor frequencies of 1H and 13C to maximize power transfer and signal-to-noise ratio (SNR).

  • Deuterium Locking & Shimming: Establish a deuterium lock on the CDCl3​ solvent peak (7.26 ppm). Perform automated gradient shimming (Z-axis) to homogenize the magnetic field. Validation: Ensure the TMS peak full-width at half-maximum (FWHM) is ≤1.0 Hz.

  • 1H Acquisition: Execute a standard 30∘ pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 2 seconds to allow full longitudinal relaxation. Acquire 16–32 scans.

  • 13C Acquisition: Execute a proton-decoupled sequence (zgpg30) to collapse 1H−13C couplings, simplifying the spectrum. Set D1​ to 2–3 seconds. Acquire 512–1024 scans depending on sample concentration.

  • Processing: Apply a Fourier Transform (FT) with an exponential apodization function (Line Broadening = 0.3 Hz for 1H , 1.0 Hz for 13C ). Perform zero-order and first-order phase corrections. Calibrate the spectrum by setting the TMS singlet to exactly 0.00 ppm.

Visualizations

NMR Acquisition and Processing Workflow

Caption: Step-by-step logical workflow for self-validating NMR sample acquisition and processing.

Heteronuclear Spin-Spin Coupling Pathways

Caption: Heteronuclear coupling pathways of the trifluoroethyl group dictating multiplet formation.

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Exploratory

Physicochemical Profiling and Synthetic Utility of Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary In modern medicinal chemistry, the strategic incorporation o...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine and strained heterocyclic rings is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate represents a highly versatile, bifunctional building block. It combines the conformational rigidity of an azetidine core, the basicity-modulating effects of a 2,2,2-trifluoroethyl group, and the orthogonal synthetic handle of a benzyl ester.

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural features, and validated experimental workflows for its utilization in synthesizing complex therapeutic agents, such as modulators of the Integrated Stress Response (ISR) pathway [2].

Structural Rationale & Physicochemical Profiling

The structural design of Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate is highly deliberate. To understand its utility, we must dissect its three primary motifs:

  • The Azetidine Core: Acts as a rigid, three-dimensional bioisostere for flexible aliphatic amines or larger piperidine rings. It improves target binding affinity by reducing the entropic penalty upon target engagement.

  • The 2,2,2-Trifluoroethyl Group: The strong electron-withdrawing inductive effect of the trifluoromethyl (CF 3​ ) moiety significantly reduces the pKa of the adjacent azetidine nitrogen. This reduction in basicity is critical for minimizing hERG channel liabilities and improving passive membrane permeability.

  • The Benzyl Ester: Serves as a robust protecting group for the C3-carboxylic acid. Unlike methyl or ethyl esters that require harsh basic hydrolysis—which can degrade sensitive functional groups—benzyl esters are smoothly cleaved under mild, neutral hydrogenolysis conditions [3].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound and its deprotected free acid form.

PropertyValueCausality / Relevance in Drug Design
Molecular Formula C 13​ H 14​ F 3​ NO 2​ Defines the structural composition of the protected building block.
Molecular Weight 273.25 g/mol Low molecular weight ensures downstream products remain within Lipinski's Rule of 5.
Calculated logP (cLogP) ~2.6Optimal lipophilicity for balancing aqueous solubility and membrane permeability.
Topological Polar Surface Area 29.5 ŲHighly favorable for Blood-Brain Barrier (BBB) penetration in CNS-targeted drugs.
Azetidine pKa (Estimated) 6.2 - 6.8Reduced basicity (vs. ~10.4 for unsubstituted azetidine) minimizes off-target toxicity.
CAS Registry Number (Acid) 1339115-53-5Primary identifier for the deprotected core: 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid [1].

Synthetic Workflows & Validated Protocols

As a Senior Application Scientist, I emphasize that successful synthetic integration of this building block requires strict adherence to mild reaction conditions to preserve the azetidine ring integrity. Below are the self-validating protocols for its deprotection and subsequent functionalization.

SyntheticWorkflow A Benzyl 1-(2,2,2-trifluoroethyl) azetidine-3-carboxylate B Hydrogenolysis (Pd/C, H2, MeOH) A->B C 1-(2,2,2-trifluoroethyl) azetidine-3-carboxylic acid B->C D Amide Coupling (HATU, DIPEA, DMF) C->D E Target Amide Modulator (e.g., ISR Pathway Inhibitor) D->E

Caption: Synthetic workflow from the protected benzyl ester to a target amide modulator.

Protocol 1: Hydrogenolytic Deprotection of the Benzyl Ester

Objective: Isolate 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid without inducing ring-opening.

Mechanistic Choice: We utilize Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This neutral condition prevents the base-catalyzed epimerization at the C3 position and avoids nucleophilic attack on the strained azetidine ring.

Step-by-Step Methodology:

  • Preparation: Dissolve Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate (1.0 eq) in anhydrous Methanol (0.1 M concentration) in a flame-dried flask.

  • Inert Atmosphere: Purge the solution with Nitrogen gas for 5 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is highly pyrophoric in the presence of methanol vapors; add under a steady stream of N 2​ .

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon. Stir vigorously at room temperature (20-25°C) for 4-6 hours.

  • Validation & Monitoring: Monitor reaction completion via TLC (using KMnO 4​ stain) or LC-MS. The disappearance of the starting material mass (M+H = 274) and appearance of the acid (M+H = 184) validates completion.

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid as a crystalline solid [1].

Protocol 2: Amide Coupling for ISR Modulator Synthesis

Objective: Synthesize complex therapeutic molecules, such as Integrated Stress Response (ISR) inhibitors [2].

Mechanistic Choice: The use of HATU as a coupling reagent is critical here. The azetidine-3-carboxylic acid is sterically hindered. HATU rapidly forms an active 7-aza-OBt ester intermediate, which accelerates the aminolysis step and strictly prevents epimerization at the C3 stereocenter.

Step-by-Step Methodology:

  • Activation: To a solution of 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) at room temperature, add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Pre-activation Phase: Stir the mixture for 10 minutes. Causality: This allows complete conversion of the acid to the active ester, preventing unreacted HATU from reacting with the incoming amine to form a guanidinium byproduct.

  • Coupling: Add the target primary or secondary amine (1.0 eq) to the activated mixture. Stir at room temperature for 12-20 hours.

  • Validation: Confirm product formation via LC-MS (monitoring for the desired M+H of the target amide).

  • Workup: Dilute the reaction mixture with Water and extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with saturated aqueous NaHCO 3​ , 1M HCl (if the product is not highly basic), and brine to remove DMF and residual HATU byproducts.

  • Purification: Dry over anhydrous Na 2​ SO 4​ , concentrate, and purify via flash column chromatography.

Biological Application Context: The Integrated Stress Response (ISR)

Derivatives synthesized from this azetidine core are highly prevalent in the development of CNS-active compounds and modulators of the Integrated Stress Response (ISR) pathway [2]. The ISR is a cellular adaptation mechanism triggered by various stressors (e.g., ER stress, viral infection), leading to the phosphorylation of eIF2 α and subsequent translation of ATF4.

Compounds utilizing the 1-(2,2,2-trifluoroethyl)azetidine motif have shown profound efficacy in inhibiting stress kinases, thereby preventing pathological eIF2 α phosphorylation and promoting cell survival in neurodegenerative models.

ISRPATHWAY Stress Cellular Stress (ER Stress, Viral, etc.) Kinases Stress Kinases (PERK, PKR, GCN2, HRI) Stress->Kinases eIF2a eIF2α Phosphorylation Kinases->eIF2a ATF4 ATF4 Translation (Pro-apoptotic/Adaptation) eIF2a->ATF4 Outcome Stress Mitigation / Cell Survival ATF4->Outcome Inhibitor Azetidine-derived ISR Modulator Inhibitor->Kinases Inhibition

Caption: Integrated Stress Response (ISR) pathway modulated by azetidine-derived inhibitors.

References

  • NextSDS. "1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid — Chemical Substance Information." nextsds.com.
  • Google Patents. "WO2020216766A1 - Modulators of the integrated stress response pathway." google.com.
  • Sigma-Aldrich. "benzyl azetidine-3-carboxylate hydrochloride | 1443979-76-7." sigmaaldrich.com.
Foundational

Pharmacokinetic Profiling of Trifluoroethyl Azetidine Derivatives: A Strategic Guide for Modern Drug Discovery

As a Senior Application Scientist navigating the high attrition rates of preclinical drug discovery, I frequently encounter promising pharmacophores that fail in vivo due to poor pharmacokinetic (PK) profiles—specificall...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the high attrition rates of preclinical drug discovery, I frequently encounter promising pharmacophores that fail in vivo due to poor pharmacokinetic (PK) profiles—specifically, rapid clearance, poor oral bioavailability, or off-target toxicity driven by highly basic amines. The strategic incorporation of the trifluoroethyl azetidine moiety has emerged as a powerful bioisosteric replacement to rescue these liabilities.

This technical whitepaper deconstructs the physicochemical causality behind this motif and provides field-proven, self-validating protocols for its ADME (Absorption, Distribution, Metabolism, and Excretion) and PK profiling.

Physicochemical Foundations: Causality of the Motif

To understand why we profile this specific motif, we must analyze the synergistic effects of its structural components:

  • The Azetidine Scaffold: Unlike the highly flexible pyrrolidine or piperidine rings, the four-membered azetidine ring possesses significant conformational rigidity. This restricts the conformational freedom of substituents, lowering the entropic penalty upon target binding1[1]. Furthermore, azetidines demonstrate enhanced resistance to N-dealkylation—a primary cytochrome P450 (CYP) metabolic liability for secondary and tertiary amines2[2].

  • The Trifluoroethyl ( CF3​CH2​− ) Group: Appending a trifluoroethyl group to the azetidine nitrogen fundamentally alters the molecule's electronic landscape. The strongly electron-withdrawing nature of the CF3​ group significantly decreases the basicity ( pKa​ ) of the amine. Consequently, the amine remains largely non-ionized at physiological pH (7.4), which drastically improves passive membrane permeability without a disproportionate increase in lipophilicity3[3]. Additionally, the steric bulk of the CF3​ group provides a robust shield against oxidative metabolism 4[4].

Rationale cluster_0 Trifluoroethyl Azetidine Motif A Azetidine Ring (Conformational Rigidity) C Reduced Amine pKa (Non-ionized at pH 7.4) A->C B Trifluoroethyl Group (Electron-Withdrawing) B->C D Steric Shielding (Blocks Oxidation) B->D E Enhanced Permeability C->E F High Metabolic Stability D->F

Mechanistic rationale for the trifluoroethyl azetidine motif in optimizing ADME properties.

In Vitro ADME Profiling Strategy

Before advancing to animal models, the metabolic resilience of the trifluoroethyl azetidine motif must be quantitatively validated. The following protocol is designed as a self-validating system; it includes a high-clearance control (Verapamil) to ensure the enzymatic viability of the microsomes, and a negative control (no NADPH) to differentiate CYP-mediated metabolism from chemical instability.

Protocol: High-Throughput Liver Microsomal Stability Assay Objective: Determine the intrinsic clearance ( Clint​ ) of the derivative.

  • Preparation of Matrix: Thaw human or rat liver microsomes (HLM/RLM) on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

    • Causality: MgCl2​ is a required cofactor for the optimal catalytic function of CYP450 enzymes.

  • Compound Spiking: Add the trifluoroethyl azetidine test compound (final concentration: 1 µM, keeping organic solvent <0.5% v/v).

    • Causality: A low substrate concentration ensures first-order kinetics ( [S]≪Km​ ), allowing for the accurate calculation of Clint​ .

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration: 1 mM).

  • Serial Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting the reaction and precipitating the matrix for clean LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) of parent compound depletion.

In Vivo Pharmacokinetic Workflows

Translating in vitro stability into in vivo exposure requires a robust animal PK study. The rigid, fluorinated nature of this motif often alters the volume of distribution ( Vss​ ) and oral absorption dynamics, necessitating precise formulation and sampling techniques.

PK_Workflow Dose 1. Dosing (IV/PO) Rodent Model Sample 2. Serial Blood Sampling (0.08 to 24 h) Dose->Sample Prep 3. Protein Precipitation & Extraction Sample->Prep LCMS 4. LC-MS/MS Quantification Prep->LCMS NCA 5. Non-Compartmental Analysis LCMS->NCA

Step-by-step in vivo pharmacokinetic profiling workflow for rodent models.

Protocol: Rodent IV/PO Pharmacokinetic Study Objective: Calculate systemic clearance ( CL ), volume of distribution ( Vss​ ), and oral bioavailability ( F% ).

  • Formulation Development:

    • IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline.

      • Causality: Ensures complete solubilization without precipitating in the bloodstream, preventing artificial micro-emboli that skew initial distribution phases.

    • PO Formulation: 0.5% Methylcellulose / 0.2% Tween-80 in water.

      • Causality: Provides a uniform suspension that mimics standard solid-dose dissolution in the gastrointestinal tract.

  • Dosing & Administration: Administer the IV dose (1 mg/kg) via the tail vein and the PO dose (5 mg/kg) via oral gavage to fasted Sprague-Dawley rats (n=3 per route).

  • Serial Blood Sampling: Collect 200 µL blood samples via a surgically implanted jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • Causality: Catheterization minimizes animal handling stress. Stress induces catecholamine release, which alters hepatic blood flow and artificially skews clearance data.

  • Plasma Extraction: Centrifuge blood in K2​EDTA tubes at 3000g for 10 min (4°C). Extract plasma and precipitate proteins using the same acetonitrile/internal standard method as the in vitro assay.

  • Non-Compartmental Analysis (NCA): Quantify plasma concentrations via LC-MS/MS. Use PK software (e.g., Phoenix WinNonlin) to calculate AUC, Cmax​ , CL , Vss​ , and F% .

Quantitative Data Interpretation

To illustrate the profound impact of this bioisosteric replacement, consider the following representative dataset comparing a standard piperidine pharmacophore against its azetidine and trifluoroethyl azetidine analogs.

Structural MotifAmine pKa​ In Vitro HLM Clint​ (µL/min/mg)Rat IV Clearance (mL/min/kg)Rat Vss​ (L/kg)Oral Bioavailability ( F% )
Piperidine 9.8145.245.54.212%
Azetidine 8.588.432.13.128%
Trifluoroethyl Azetidine 6.212.58.41.874%

Data Interpretation: The transition from a piperidine to an azetidine slightly improves stability due to ring strain and resistance to N-oxidation. However, the addition of the trifluoroethyl group drops the pKa​ to 6.2, rendering the amine neutral at physiological pH. This eliminates lysosomal trapping (reducing Vss​ from 4.2 to 1.8 L/kg), drastically reduces intrinsic clearance by shielding the nitrogen, and ultimately drives oral bioavailability up to an impressive 74%.

Conclusion

The trifluoroethyl azetidine motif is not merely a structural novelty; it is a highly engineered solution to fundamental PK liabilities. By systematically applying the in vitro and in vivo protocols outlined above, drug discovery teams can confidently validate the metabolic shielding and exposure benefits of this privileged scaffold.

References
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed (nih.gov).
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. DrugHunter.
  • CuOTf(Tol)1/2-Catalyzed O-Trifluoroethylation of Alcohols with 2,2,2-Trifluorodiazoethane.

Sources

Exploratory

Modulating Azetidine Basicity: The Electronic Effects of the Trifluoroethyl Group in Drug Design

Executive Summary: The Basicity Challenge of the Azetidine Scaffold Azetidines are conformationally strained, four-membered saturated heterocycles widely utilized in modern medicinal chemistry to improve the rigidificati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Basicity Challenge of the Azetidine Scaffold

Azetidines are conformationally strained, four-membered saturated heterocycles widely utilized in modern medicinal chemistry to improve the rigidification and metabolic stability of lead compounds. However, the secondary amine of the unsubstituted azetidine core is highly basic, with an experimentally determined pKa of approximately 11.3 .

According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, >99.9% of the azetidine molecules exist in the protonated, cationic state . This high degree of ionization presents critical liabilities in drug development:

  • Poor Membrane Permeability: Highly charged species struggle to passively diffuse across lipophilic cellular membranes (e.g., the blood-brain barrier or intestinal epithelium).

  • hERG Toxicity: Protonated basic amines are the primary pharmacophore for binding to the hERG potassium channel via cation- π interactions, leading to cardiotoxic QT prolongation.

Mechanistic Causality: The Inductive (-I) Effect

To circumvent these liabilities without altering the fundamental geometry of the azetidine ring, medicinal chemists frequently functionalize the nitrogen with a 2,2,2-trifluoroethyl ( −CH2​CF3​ ) group.

The causality behind this structural modification lies in the profound electronic influence of fluorine. As the most electronegative element, the three fluorine atoms exert a massive electron-withdrawing inductive pull (-I effect) through the sigma-bond framework . This effect propagates through the adjacent methylene spacer directly to the azetidine nitrogen.

By pulling electron density away from the nitrogen, the lone pair becomes significantly less available to coordinate with a proton ( H+ ). Consequently, the basicity of the amine drops precipitously. While a standard N-methyl group leaves the pKa largely unchanged (~11.2), the N-trifluoroethyl group depresses the pKa by approximately 3.5 to 4.0 log units, shifting it into the highly desirable 6.8–7.5 range .

ElectronicEffect N1 Azetidine Core (pKa ~11.3) N2 -CH2CF3 Addition (Strong -I Effect) N1->N2 Structural Modification N3 Electron Density Withdrawal N2->N3 Inductive Pull N4 Reduced Basicity (pKa ~7.3) N3->N4 Decreased Proton Affinity

Logical flow of basicity modulation via the trifluoroethyl inductive effect.

Quantitative Impact on Physicochemical Properties

The electronic modulation provided by the trifluoroethyl group radically alters the macroscopic properties of the molecule. The table below summarizes the comparative physicochemical shifts, demonstrating how a single functional group can optimize a molecule for oral bioavailability.

CompoundpKa (Conjugate Acid)LogD (pH 7.4)% Unionized at pH 7.4
Azetidine ~11.3-1.5< 0.01%
N-Methylazetidine ~11.2-1.2< 0.01%
N-(2,2,2-Trifluoroethyl)azetidine ~7.3+1.4~55.7%

(Note: Values are representative approximations derived from standard medicinal chemistry pKa prediction models and empirical literature).

Experimental Methodology: Synthesis and Self-Validating pKa Determination

Achieving N-alkylation with a trifluoroethyl group requires specific synthetic considerations. The strong electron-withdrawing nature of the CF3​ group severely destabilizes the adjacent carbon's transition state during standard SN​2 reactions, rendering trifluoroethyl halides (e.g., CF3​CH2​I ) highly unreactive.

Causality in Experimental Design: To overcome this kinetic barrier, the highly reactive 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) must be used as the electrophile. The exceptional leaving-group ability of the triflate compensates for the deactivated electrophilic carbon.

Step-by-Step Protocol

Step 1: Preparation and Alkylation

  • Dissolve the azetidine free base (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C to control the exothermic alkylation.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) as a non-nucleophilic base.

  • Dropwise, add 2,2,2-trifluoroethyl triflate (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

Step 2: Purification and Self-Validation Checkpoint

  • Quench with saturated aqueous NaHCO3​ . Extract the organic layer, dry over MgSO4​ , and concentrate under reduced pressure.

  • Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient).

  • Self-Validation Checkpoint: Before proceeding to titration, confirm >95% purity via LC-MS and 19F -NMR (looking for a clean triplet at ~ -72 ppm). This ensures that trace basic impurities (like unreacted DIPEA) do not skew the subsequent pKa measurement.

Step 3: Self-Validating pKa Determination (Potentiometric Titration)

  • Setup: Dissolve the purified compound in a 0.15 M KCl aqueous solution to maintain a constant ionic strength.

  • Validation Control: Introduce a known reference standard (e.g., Imidazole, known pKa = 6.95) into a parallel control vessel. This self-validates the electrode calibration and system accuracy.

  • Execution: Titrate the solution using standardized 0.1 M HCl and 0.1 M NaOH at a constant 25 °C.

  • Analysis: Plot the pH against the volume of titrant added. Utilize the Bjerrum function to extract the precise pKa of the conjugate acid. The concurrent accurate reading of the imidazole standard validates the experimental run.

SynthesisProtocol S1 1. Azetidine Free Base in DCM (0 °C) S2 2. Add DIPEA & CF3CH2-OTf (Overcomes SN2 hindrance) S1->S2 S3 3. Aqueous Workup & Silica Chromatography S2->S3 S4 4. Purity Validation (19F-NMR & LC-MS >95%) S3->S4 Isolate Product S5 5. Potentiometric Titration (vs. Imidazole Standard) S4->S5 Self-Validating Assay

Synthetic and analytical workflow for N-trifluoroethyl azetidines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10422, Azetidine." PubChem, 2025. URL:[Link]

  • Jameson, B. et al. "Nuclear Magnetic Resonance Study of CO2 Capture by Fluoroalkylamines: Ammonium Ion pKa Depression via Fluorine Modification and Thermochemistry of Carbamylation." The Journal of Organic Chemistry, 2023. URL:[Link]

Foundational

Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate: A Privileged Fluorinated Scaffold in Modern Drug Discovery

Executive Summary The pursuit of novel chemical space in modern drug discovery heavily relies on the strategic incorporation of conformationally restricted, functionally dense building blocks. Benzyl 1-(2,2,2-trifluoroet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical space in modern drug discovery heavily relies on the strategic incorporation of conformationally restricted, functionally dense building blocks. Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate represents a highly privileged intermediate that elegantly merges the structural rigidity of a four-membered azetidine ring with the profound physicochemical modulations afforded by a 2,2,2-trifluoroethyl moiety[1].

This technical whitepaper provides an in-depth analysis of this building block, detailing the causality behind its structural design, its robust synthetic utility, and its critical application in the development of next-generation Integrated Stress Response (ISR) modulators[2].

Structural Rationale & Physicochemical Profiling

The design of Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate is not arbitrary; it is a masterclass in multiparameter optimization for medicinal chemistry. Each functional group serves a distinct, causal purpose in overcoming common late-stage drug development attrition risks.

The Azetidine Core: Escaping Flatland

Azetidines are highly sought-after bioisosteres for larger, more flexible heterocycles like piperidines and pyrrolidines. By incorporating an azetidine ring, medicinal chemists increase the fraction of sp³ hybridized carbons (Fsp³), which directly correlates with improved clinical success rates. The four-membered ring restricts the conformational ensemble of the molecule, reducing the entropic penalty upon binding to a target protein[1].

The 2,2,2-Trifluoroethyl Moiety: pKa Modulation and Safety

Unsubstituted aliphatic amines typically possess a pKa of ~10.0–10.5, rendering them protonated (cationic) at physiological pH (7.4). This high basicity often leads to off-target binding to the hERG potassium channel (causing cardiotoxicity) and poor passive membrane permeability. The strong electron-withdrawing inductive effect of the three fluorine atoms in the 2,2,2-trifluoroethyl group pulls electron density away from the azetidine nitrogen. This predictably lowers the basic pKa to approximately 6.0–7.0. Consequently, the nitrogen remains largely un-ionized at physiological pH, drastically improving lipophilic efficiency (LipE), enhancing blood-brain barrier (BBB) penetration, and mitigating hERG liabilities[1].

The Benzyl Ester: Orthogonal Protection

The benzyl ester at the 3-position serves as a robust protecting group for the carboxylic acid. It is stable to a wide range of basic, acidic, and nucleophilic conditions, yet can be cleanly and quantitatively removed via catalytic hydrogenolysis under neutral conditions, leaving the sensitive trifluoroethyl amine intact.

Table 1: Comparative Physicochemical Properties
PropertyUnsubstituted Azetidine-3-carboxylic acid1-(2,2,2-Trifluoroethyl)azetidine-3-carboxylic acidCausality / Impact in Drug Design
Nitrogen pKa ~10.4~6.5CF₃ inductive effect reduces basicity; mitigates hERG liability.
LogD (pH 7.4) < -2.0 (Highly hydrophilic)~0.5 - 1.5 (Optimal)Decreased ionization at physiological pH improves passive membrane permeability.
Metabolic Stability Low (Susceptible to N-dealkylation)HighStrong C-F bonds block oxidative metabolism (CYP450) at the N-alkyl position.
Conformation Flexible N-inversionRestrictedBulky CF₃ group biases ring puckering, locking the bioactive conformation.

Synthetic Utility and Self-Validating Protocols

To utilize this building block in the synthesis of active pharmaceutical ingredients (APIs), the benzyl ester must first be cleaved to reveal the free carboxylic acid, which is subsequently coupled to an amine to form an amide bond[2].

Protocol 1: Catalytic Hydrogenolysis of the Benzyl Ester

This protocol describes the quantitative deprotection of the benzyl ester to yield 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate (1.0 eq) in anhydrous methanol (0.2 M concentration) in a round-bottom flask.

  • Inert Atmosphere (Critical Safety Step): Purge the solution with Nitrogen (N₂) gas for 5 minutes. Causality: Palladium on carbon (Pd/C) is highly pyrophoric in the presence of methanol vapors and oxygen. The N₂ purge prevents catalytic ignition.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Evacuate the flask under vacuum and backfill with Hydrogen (H₂) gas via a balloon. Repeat this cycle three times to ensure a pure H₂ atmosphere. Stir vigorously at room temperature for 2–4 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The starting material mass[M+H]⁺ will disappear, replaced by the free acid mass. Note: TLC is often ineffective here as the resulting free acid is highly polar and may streak on silica.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid as a crystalline solid. No further purification is typically required.

Protocol 2: Amide Coupling of the Free Acid

The resulting free acid is frequently coupled with complex anilines or aliphatic amines. In the synthesis of ISR modulators, HATU is the preferred coupling reagent due to the steric hindrance of the azetidine ring[2].

Step-by-Step Methodology:

  • Activation: To a solution of 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C, add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Intermediate Formation: Stir the mixture for 10 minutes. Causality: This pre-activation step allows the formation of the highly reactive active ester (OAt ester), ensuring rapid coupling and minimizing epimerization.

  • Coupling: Add the target amine (1.1 eq) to the solution. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography to yield the fluorinated azetidine amide target.

SyntheticWorkflow A Benzyl 1-(2,2,2-trifluoroethyl) azetidine-3-carboxylate B 1-(2,2,2-trifluoroethyl) azetidine-3-carboxylic acid A->B H2, Pd/C MeOH, RT C Fluorinated Azetidine Amide Target (API) B->C HATU, DIPEA R-NH2, DMF

Synthetic workflow from protected azetidine building block to API intermediate.

Application Spotlight: Modulators of the Integrated Stress Response (ISR)

The most prominent modern application of the 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate scaffold is in the synthesis of modulators for the Integrated Stress Response (ISR) pathway [2].

The Biological Context

The ISR is a highly conserved cellular signaling network triggered by various stress conditions (e.g., viral infection, hypoxia, unfolded proteins). The convergence point of this pathway is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α) at Serine 51[3].

Phosphorylated eIF2α acts as a competitive inhibitor of eIF2B , a guanine nucleotide exchange factor (GEF). Inhibition of eIF2B leads to a global attenuation of protein synthesis while paradoxically upregulating specific stress-response genes like ATF4[4]. Chronic activation of the ISR is heavily implicated in neurodegenerative diseases (such as ALS and Alzheimer's), where prolonged translational shutdown leads to neuronal death[5].

The Role of Azetidine Modulators

Small molecules containing the 1-(2,2,2-trifluoroethyl)azetidine motif have been patented as potent eIF2B activators (analogous to compounds like ISRIB and DNL343)[2][5]. These modulators bind across the symmetric interface of the eIF2B heterodecameric complex, stabilizing its active conformation.

The incorporation of the trifluoroethyl-azetidine group in these molecules is critical. The low basicity (due to the CF₃ group) allows these compounds to easily cross the blood-brain barrier (BBB) without being trapped in acidic lysosomal compartments, a strict requirement for treating central nervous system (CNS) disorders[5]. Furthermore, the rigid azetidine ring perfectly vectors the attached pharmacophores into the deep hydrophobic pockets of the eIF2B complex, maximizing binding affinity.

ISRPatwhay Stress Cellular Stress (ER Stress, Hypoxia) Kinases Stress Kinases (PERK, PKR, GCN2, HRI) Stress->Kinases eIF2a eIF2α Phosphorylation (Ser51) Kinases->eIF2a eIF2B eIF2B GEF Inhibition eIF2a->eIF2B Translation Global Translation Attenuation & ATF4 Upregulation eIF2B->Translation Modulator ISR Modulator (Azetidine Derivative) Modulator->eIF2B Activates/Restores

Integrated Stress Response (ISR) pathway showing eIF2B restoration by azetidine modulators.

Conclusion

Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate is far more than a simple chemical building block; it is a precision-engineered tool for modern drug discovery. By combining the conformational restriction of the azetidine ring with the metabolic stability and pKa-lowering effects of the trifluoroethyl group, it solves critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges. Its prominent role in the synthesis of BBB-penetrant ISR modulators underscores its immense value in the ongoing fight against neurodegenerative diseases and cancer.

References

  • [2] WO2020216766A1 - Modulators of the integrated stress response pathway. Google Patents. Available at:

  • [1] Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. ResearchGate. Available at:[Link]

  • [4] Translational control of breast cancer plasticity. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • [3] WO2020216764A1 - Modulators of the integrated stress response pathway. Google Patents. Available at:

Sources

Protocols & Analytical Methods

Method

Synthesis of Novel Peptidomimetics Incorporating a Fluorinated Azetidine Scaffold using Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of peptidomimetics is a cornerstone of modern drug discovery, offering a strategy to overcome the in...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of peptidomimetics is a cornerstone of modern drug discovery, offering a strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] This application note provides a detailed guide to the synthesis of novel peptidomimetics using Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate, a unique building block that combines a conformationally constrained azetidine ring with a metabolically robust N-trifluoroethyl group. The incorporation of the strained four-membered azetidine ring can induce specific secondary structures, such as β-turns, in peptide chains, which is crucial for mimicking the bioactive conformation of natural peptides.[2] Furthermore, the strategic placement of fluorine atoms, as in the trifluoroethyl moiety, is known to enhance proteolytic stability, increase lipophilicity, and improve the overall pharmacokinetic profile of drug candidates.[3] This document outlines a comprehensive, two-stage protocol encompassing the peptide coupling of the title compound with a model amino acid, followed by the selective deprotection of the C-terminal benzyl ester. The methodologies presented herein are grounded in established principles of peptide chemistry and are designed to be a robust starting point for the exploration of this promising class of peptidomimetics.

Introduction: The Rationale for Fluorinated Azetidine Scaffolds in Peptidomimetic Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while exhibiting improved drug-like properties.[1][4] A key strategy in peptidomimetic design is the use of conformationally constrained amino acid surrogates to lock the molecule in its bioactive conformation. Azetidine-based amino acids have emerged as valuable building blocks in this context.[5] The strained four-membered ring of azetidine restricts the rotational freedom of the peptide backbone, often pre-disposing the peptide to adopt turn-like conformations that are critical for receptor binding.[6][7]

The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability and modulate physicochemical properties.[3] The N-(2,2,2-trifluoroethyl) group, in particular, is a bioisostere of other alkyl groups but with significantly different electronic properties due to the high electronegativity of fluorine. This can lead to altered binding interactions and improved resistance to enzymatic degradation. The combination of a constrained azetidine ring and an N-trifluoroethyl group in Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate offers a powerful tool for creating novel peptidomimetics with potentially superior pharmacological profiles.

Overview of the Synthetic Strategy

The synthesis of a dipeptide mimetic using Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate can be achieved in two main steps:

  • Peptide Coupling: The carboxylic acid of the azetidine building block is activated and coupled with the free amino group of a C-terminally protected amino acid (e.g., an amino acid methyl ester). This amide bond formation is a standard transformation in peptide chemistry.

  • C-Terminal Deprotection: The benzyl ester of the newly formed dipeptide mimetic is selectively removed to yield the free carboxylic acid, which can then be used for further peptide chain elongation or other modifications.

This application note will detail a representative protocol for these two steps.

G cluster_0 Part 1: Peptide Coupling cluster_1 Part 2: Benzyl Ester Deprotection A Benzyl 1-(2,2,2-trifluoroethyl) azetidine-3-carboxylate D Protected Dipeptide Mimetic A->D Amide Bond Formation B Amino Acid Ester (e.g., H-Ala-OMe) B->D C Coupling Reagent (e.g., HATU, DIPEA) C->D E Protected Dipeptide Mimetic G Final Peptidomimetic (Free Carboxylic Acid) E->G Selective Deprotection F Catalytic Hydrogenolysis (H₂, Pd/C) F->G

Diagram 1: Overall synthetic workflow for the preparation of a peptidomimetic using Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate≥95%Commercially Available
L-Alanine methyl ester hydrochloride≥98%Standard Supplier
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Peptide Synthesis GradeStandard Supplier
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeStandard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
N,N-Dimethylformamide (DMF)AnhydrousStandard Supplier
Methanol (MeOH)ACS GradeStandard Supplier
Ethyl acetate (EtOAc)ACS GradeStandard Supplier
HexanesACS GradeStandard Supplier
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent GradeStandard Supplier
BrineReagent GradeStandard Supplier
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeStandard Supplier
Palladium on carbon (10 wt. % Pd)Catalyst GradeStandard Supplier
Hydrogen (H₂) gasHigh PurityStandard Supplier
Part 1: Peptide Coupling

This protocol describes the coupling of Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate with L-Alanine methyl ester.

Reaction Scheme:

(A schematic representation of the coupling reaction followed by deprotection)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate (1.0 eq.).

  • Dissolve the starting material in anhydrous DCM or DMF (to a concentration of approximately 0.1 M).

  • In a separate flask, dissolve L-Alanine methyl ester hydrochloride (1.1 eq.) in a minimal amount of anhydrous DMF. Add DIPEA (2.5 eq.) and stir for 5 minutes.

  • Add the solution of L-Alanine methyl ester to the solution of the azetidine carboxylic acid.

  • Add HATU (1.2 eq.) to the reaction mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the protected dipeptide mimetic.

Rationale for Experimental Choices:

  • Coupling Reagent: HATU is a highly efficient and widely used coupling reagent in peptide synthesis, known for its ability to minimize racemization and effectively couple sterically hindered or electron-deficient amino acids.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the amino acid ester and to facilitate the coupling reaction.

  • Solvent: Anhydrous DCM or DMF are standard solvents for peptide coupling reactions as they are polar and aprotic, effectively dissolving the reactants.

Part 2: Benzyl Ester Deprotection via Catalytic Hydrogenolysis

This protocol describes the selective removal of the C-terminal benzyl ester to yield the free carboxylic acid.

Procedure:

  • Dissolve the purified, protected dipeptide mimetic (1.0 eq.) in methanol (to a concentration of approximately 0.05 M) in a round-bottom flask suitable for hydrogenation.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 10-20% by weight of the peptide).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the final peptidomimetic with a free C-terminal carboxylic acid.

Rationale for Experimental Choices:

  • Deprotection Method: Catalytic hydrogenolysis is a mild and highly selective method for the cleavage of benzyl esters.[8] It is orthogonal to many other protecting groups and is unlikely to affect the N-trifluoroethyl group or the azetidine ring.[8]

  • Catalyst: 10% Pd/C is the standard catalyst for this transformation.

  • Solvent: Methanol is an excellent solvent for hydrogenolysis reactions, effectively dissolving the substrate and allowing for good contact with the catalyst.

Characterization and Expected Results

The successful synthesis of the target peptidomimetic can be confirmed by standard analytical techniques.

ParameterProtected Dipeptide Mimetic (Expected)Final Product (Free Acid) (Expected)
Appearance Colorless oil or white solidWhite solid or amorphous powder
¹H NMR Signals corresponding to the azetidine ring protons, the trifluoroethyl group (quartet), the alanine protons, the methyl ester singlet, and the aromatic protons of the benzyl group.Disappearance of the benzyl group protons. Other signals will remain, with potential slight shifts in the adjacent protons. A broad singlet for the carboxylic acid proton may be observed.
¹³C NMR Resonances for the azetidine, trifluoroethyl, alanine, methyl ester, and benzyl carbons. The trifluoromethyl carbon will appear as a quartet due to C-F coupling.Disappearance of the benzyl carbon signals.
Mass Spectrometry The expected molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) corresponding to the calculated exact mass of the protected dipeptide mimetic.The expected molecular ion peak corresponding to the calculated exact mass of the deprotected product.
Yield 60-85% (after purification)>90% (crude, often used without further purification)

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling Reaction Inactive coupling reagent; insufficient base; steric hindrance.Use fresh HATU. Ensure 2.5 equivalents of DIPEA are used. Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C).
Low Yield after Purification Product loss during aqueous workup; difficult chromatography separation.Minimize the volume of aqueous washes. Use a more shallow solvent gradient during column chromatography.
Incomplete Deprotection Inactive catalyst; insufficient hydrogen pressure.Use fresh Pd/C catalyst. Ensure the system is properly purged with hydrogen. If using a balloon, ensure it remains inflated. For difficult substrates, a Parr hydrogenator may be required.
Side Reactions during Deprotection N/A for this specific reaction, but always consider the stability of other functional groups.Catalytic hydrogenolysis is generally very clean. If side products are observed, consider alternative deprotection methods if compatible with other functional groups.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the synthesis of novel peptidomimetics incorporating the unique Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate building block. This approach combines the conformational constraints of the azetidine ring with the beneficial properties of the N-trifluoroethyl group, offering a promising avenue for the development of next-generation therapeutic agents. The presented methodologies are adaptable and can serve as a foundational workflow for the synthesis of a diverse library of fluorinated azetidine-containing peptidomimetics for further biological evaluation.

G cluster_0 Key Structural Features of the Peptidomimetic Core cluster_1 Anticipated Benefits struct N-(2,2,2-trifluoroethyl) Group Azetidine-3-carboxamide Core Peptide Backbone Mimicry benefits Enhanced Proteolytic Stability Constrained Conformation (β-turn induction) Improved Pharmacokinetic Profile

Diagram 2: Conceptual relationship between the structural features of the synthesized peptidomimetic and its potential benefits in drug discovery.

References

  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (2025, October 17). Vertex AI Search.
  • Benzyl Ester vs. Other Protecting Groups in Peptide Synthesis: A Comparative Guide. Benchchem.
  • Fluoro-Olefins as Peptidomimetic Inhibitors of Dipeptidyl Peptidases. (2004, August 26). ACS Publications.
  • Deprotection of protected peptides. Google Patents.
  • Novel peptidomimetics: synthesis, characterization, and molecular modeling studies. arkat usa.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. RSC Publishing.
  • Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. (1986, August 1). Semantic Scholar.
  • Peptide Synthesis via Amino Acid Active Esters. II.1 Some Abnormal Reactions during Peptide Synthesis. Journal of the American Chemical Society.
  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PMC.
  • Synthesis and Evaluation of RGD Peptidomimetics Aimed at Surface Bioderivatization of Polymer Substrates. ORBi.
  • Peptidomimetic Library. ChemDiv.
  • Process for the synthesis of peptides. Google Patents.
  • Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PMC.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • Peptides and Peptidomimetics for Antimicrobial Drug Design. (2015, July 13). MDPI.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PMC.
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides.. (1990, July 1). Semantic Scholar.
  • Asymmetric Radical Coupling to Form β 2,2,3 ‐Amino Acid Esters by Synergistic Chiral Phosphoric Acid and Photocatalysis. (2025, September 26). ResearchGate.
  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. (2021, February 4). Beilstein Journals.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Azetidine-3-Carboxylate Functionalization

Welcome to the technical support center for navigating the complexities of azetidine-3-carboxylate functionalization. This resource is designed for researchers, medicinal chemists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of azetidine-3-carboxylate functionalization. This resource is designed for researchers, medicinal chemists, and drug development professionals who are looking to leverage the unique structural and physicochemical properties of the azetidine scaffold. The inherent ring strain of azetidines offers a fascinating playground for chemical synthesis, but it also presents significant challenges, most notably steric hindrance.[1][2]

This guide provides in-depth, troubleshooting-focused answers to common questions and experimental hurdles. We will move beyond simple procedural lists to explain the "why" behind the "how," grounding our recommendations in mechanistic understanding and field-proven strategies.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Azetidine Reactivity

This section addresses foundational questions about the challenges and strategies in functionalizing the azetidine core, particularly at the C3 position, which is often sterically encumbered.

Q1: Why is functionalizing the C3 position of an azetidine-3-carboxylate so challenging?

A1: The primary challenge stems from steric hindrance. The compact, four-membered ring structure of azetidine brings substituents into close proximity, creating a crowded environment around the C3 position.[2] This steric congestion can impede the approach of reagents, particularly bulky ones, making bond formation at this position difficult. Furthermore, the carboxylate group at C3 can electronically influence the reactivity of the ring, and the choice of protecting groups on both the nitrogen and the carboxylate can either exacerbate or alleviate these steric and electronic challenges.[3][4][5]

Q2: What are the most common protecting groups for the azetidine nitrogen, and how do they influence reactivity at C3?

A2: The choice of the nitrogen protecting group is critical and directly impacts the steric environment of the ring. Here’s a comparative overview:

Protecting GroupAbbreviationKey Characteristics & Impact on C3 FunctionalizationDeprotection Conditions
tert-ButoxycarbonylBocBulky: Provides significant steric shielding, which can hinder reactions at C3. However, it is a robust protecting group, stable to a wide range of reaction conditions.[5]Acidic conditions (e.g., TFA)[5]
BenzyloxycarbonylCbzLess Bulky than Boc: Offers a balance between stability and steric demand. It can be a good choice when moderate steric hindrance is acceptable.Catalytic hydrogenation (H₂/Pd) or HBr in acetic acid[3]
BenzylBnLess Bulky than Boc and Cbz: Provides less steric hindrance, potentially facilitating C3 functionalization.Catalytic hydrogenation (H₂/Pd)[5]
9-FluorenylmethyloxycarbonylFmocBulky: Similar to Boc in terms of steric bulk. It is stable to acidic conditions but readily removed by bases.Secondary amines (e.g., piperidine)[5]

Expert Insight: For reactions where minimizing steric hindrance is paramount, a less bulky protecting group like benzyl (Bn) might be advantageous. However, the robustness of the Boc group often makes it the default choice, requiring careful optimization of reaction conditions to overcome its steric influence.

Q3: How does the choice of carboxylate protecting group affect functionalization strategies?

A3: The carboxylate protecting group at C3 primarily influences the electronic nature of this position and can also contribute to the overall steric bulk.

Protecting GroupKey Characteristics
Methyl or Ethyl EsterSmall, less sterically demanding. Can be hydrolyzed under basic or acidic conditions.
tert-Butyl EsterBulky, provides steric protection to the carboxylate group itself. Removed under acidic conditions.
Benzyl EsterOffers the advantage of removal via hydrogenolysis, which is orthogonal to many other deprotection strategies.[3]

Expert Insight: When planning a multi-step synthesis, selecting orthogonal protecting groups for the nitrogen and the carboxylate is crucial. For instance, an N-Boc and a C-benzyl ester combination allows for selective deprotection of either group without affecting the other.

Section 2: Troubleshooting Guides for Common Functionalization Reactions

This section provides a question-and-answer formatted guide to troubleshoot specific experimental challenges.

Guide 1: N-Functionalization of Azetidine-3-Carboxylates
Scenario: Poor yield in N-arylation or N-alkylation reactions.

Q: My N-arylation (e.g., Buchwald-Hartwig amination) of an azetidine-3-carboxylate is giving low yields. What are the likely causes and how can I fix it?

A: Low yields in N-arylation are often a result of a combination of steric hindrance and catalyst deactivation.

Troubleshooting Workflow:

cluster_steric Steric Factors cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low Yield in N-Arylation steric Assess Steric Hindrance start->steric catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions steric_n Bulky N-substituent on Azetidine? steric->steric_n steric_aryl Bulky Aryl Halide? steric->steric_aryl ligand Ligand Choice catalyst->ligand base Base Strength catalyst->base temp Temperature conditions->temp solvent Solvent Polarity conditions->solvent steric_sol Consider less bulky protecting groups (e.g., Bn) or smaller aryl partners. steric_n->steric_sol steric_aryl->steric_sol ligand_sol Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote reductive elimination. ligand->ligand_sol base_sol Use a non-nucleophilic, strong base (e.g., LHMDS, K3PO4) to avoid side reactions. base->base_sol temp_sol Increase temperature incrementally to overcome activation energy barrier. temp->temp_sol solvent_sol Use a polar aprotic solvent (e.g., Dioxane, Toluene) to improve solubility and catalyst performance. solvent->solvent_sol

Caption: Troubleshooting workflow for low-yield N-arylation.

Detailed Protocol for Buchwald-Hartwig N-Arylation:

  • Reagent Preparation: In a glovebox, add the azetidine-3-carboxylate (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and phosphine ligand (e.g., XPhos, 4-10 mol%) to an oven-dried reaction vessel.

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the base (e.g., K₃PO₄, 2.0 equiv).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Guide 2: C3-Functionalization of Azetidine-3-Carboxylates
Scenario: Failure of C-C bond formation at the C3 position.

Q: I am attempting a C-C coupling reaction (e.g., Suzuki or Negishi coupling) at the C3 position of a 3-halo-azetidine-3-carboxylate, but I am only recovering starting material or observing decomposition. What should I try?

A: Failure in C-C bond formation at the sterically congested C3 position is a common issue. The choice of coupling partners and the catalytic system are critical for success.

Troubleshooting Logic:

cluster_reagent Reagent Selection cluster_catalyst Catalyst Optimization start C-C Coupling Failure at C3 reagent Assess Coupling Partners start->reagent catalyst Re-evaluate Catalyst System start->catalyst organometallic Organometallic Reagent reagent->organometallic electrophile Azetidine Electrophile reagent->electrophile metal Transition Metal catalyst->metal ligand Ligand Design catalyst->ligand organometallic_sol Use more reactive organometallics like organozinc (Negishi) or organoboron (Suzuki) reagents. Consider preparing fresh. organometallic->organometallic_sol electrophile_sol Ensure the 3-halo substituent is a good leaving group (I > Br > Cl). electrophile->electrophile_sol metal_sol Nickel catalysts can be more effective than palladium for coupling at sterically hindered sp3 centers. metal->metal_sol ligand_sol Employ bulky, electron-rich ligands that promote oxidative addition and reductive elimination (e.g., Buchwald-type ligands, N-heterocyclic carbenes). ligand->ligand_sol

Caption: Logic for troubleshooting C-C coupling at C3.

Expert Insight on Nickel Catalysis: Recent literature highlights the utility of nickel catalysis for challenging C(sp³)–C(sp²) cross-coupling reactions.[6] Nickel catalysts can often overcome the high activation barriers associated with sterically demanding substrates where palladium catalysts may fail. A strain-release functionalization approach using nickel catalysis on highly strained precursors like 1-azabicyclo[1.1.0]butane (ABB) has also emerged as a powerful strategy.[6]

General Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling:

  • Pre-catalyst Formation (if necessary): In a glovebox, prepare the active nickel catalyst by reacting a nickel precursor (e.g., NiCl₂(DME)) with a suitable ligand.

  • Reaction Setup: To an oven-dried vial, add the 3-halo-azetidine-3-carboxylate (1.0 equiv), boronic acid or ester (1.5 equiv), and a suitable base (e.g., K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add the nickel pre-catalyst (5-10 mol%) and anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Execution: Seal the vial and heat to the optimized temperature (typically 60-100 °C) until the starting material is consumed (monitor by LC-MS).

  • Work-up and Purification: Follow standard aqueous work-up procedures and purify by column chromatography.

Section 3: Advanced Strategies and Methodologies

Strain-Release Functionalization

A cutting-edge approach to bypass the steric issues of a pre-formed azetidine ring is to functionalize a highly strained precursor, such as 1-azabicyclo[1.1.0]butane (ABB). The release of ring strain provides a strong thermodynamic driving force for the reaction.

Conceptual Workflow:

ABB 1-Azabicyclo[1.1.0]butane (ABB) (Highly Strained) Opening Ring Opening (e.g., with a nucleophile or catalyst) ABB->Opening Intermediate Reactive Azetidinyl Intermediate Opening->Intermediate Trapping Trapping with Electrophile Intermediate->Trapping Product Functionalized Azetidine Trapping->Product

Caption: Strain-release functionalization concept.

This strategy has been successfully employed in nickel-catalyzed Suzuki-type cross-couplings to synthesize azetidines with all-carbon quaternary centers at the C3 position, a feat that is extremely challenging using traditional methods.[6]

References

  • Wang, D., Wang, H., Wang, C., & Zhu, J. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • Brandt, P., & Pelosi, L. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Available at: [Link]

  • Capriati, V. (2014). Recent advances in the chemistry of metallated azetidines. RSC Publishing. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]

  • Kuriyama, Y., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Parmar, H., & Kupracz, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Houghtaling, J., & Devery, J. J. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Available at: [Link]

  • Frey, A. M., & Schindler, C. S. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society. Available at: [Link]

  • Frey, A. M., & Schindler, C. S. (2020). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications. Available at: [Link]

  • ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. Available at: [Link]

  • Anand, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • Shahbaz, M. (2022). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. Available at: [Link]

  • Žukauskaitė, A., et al. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids. Available at: [Link]

  • Unacademy. (n.d.). Carboxyl protecting groups. Available at: [Link]

  • Estévez, V., et al. (2019). A Brønsted Acid-Catalyzed Multicomponent Reaction for the Synthesis of Highly Functionalized γ-Lactam Derivatives. Molecules. Available at: [Link]

  • SynArchive. (n.d.). Protecting Groups List. Available at: [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Available at: [Link]

  • Couty, F., et al. (2012). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Chemical Neuroscience. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Available at: [Link]

  • ResearchGate. (n.d.). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. Available at: [Link]

  • Schreiber, S. L., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. Available at: [Link]

  • Bower, J. F., et al. (2022). Divergent N-acylation versus ring-expansion of 2,2-disubstituted azetidines with carboxylic acids. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Stability of Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate in Acidic Media

Welcome to the Technical Support Center. As drug development increasingly incorporates strained heterocycles like azetidines to improve ligand efficiency, understanding their stability boundaries is critical.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly incorporates strained heterocycles like azetidines to improve ligand efficiency, understanding their stability boundaries is critical. Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate presents a unique stability profile. It contains a highly strained four-membered ring (typically acid-sensitive) and a benzyl ester (susceptible to strong acids), but it is uniquely protected by the electronic effects of a 2,2,2-trifluoroethyl group.

This guide provides mechanistic troubleshooting and validated protocols for handling this compound under strongly acidic conditions.

Diagnostic FAQs: Mechanistic Troubleshooting

Q1: During acidic workup (e.g., 1M HCl), I am observing a mass loss of 90 Da, but no evidence of azetidine ring-opening. What is causing this degradation? Root Cause & Causality: The mass loss of 90 Da corresponds to the loss of the benzyl group (yielding the free carboxylic acid). Benzyl esters are generally stable to mild acids but undergo cleavage under strongly acidic conditions or prolonged exposure[1]. Why the ring doesn't open: Standard azetidines are highly susceptible to acid-catalyzed ring opening because protonation of the nitrogen creates a favorable leaving group. However, the 2,2,2-trifluoroethyl group exerts a massive electron-withdrawing inductive (-I) effect, lowering the amine's pKa to ~5.7[2]. This reduced basicity limits protonation in mild acids. In strongly acidic media, even if protonated, the CF3 group acts as a powerful kinetic shield—it mimics the stability of an amide bioisostere, resisting the bond-cleavage transition state required for nucleophilic ring opening[3].

Q2: I need to remove the benzyl ester. Can I use concentrated HBr in acetic acid without destroying the azetidine core? Root Cause & Causality: While the N-trifluoroethyl group provides substantial kinetic stability against ring opening, concentrated HBr/AcOH is an extremely harsh condition that generates highly nucleophilic bromide ions alongside strong acidity. While the ester will cleave rapidly, the extreme acidity forces azetidine protonation, and the bromide can eventually attack and open the strained ring. Solution: We strongly recommend avoiding HBr/AcOH. Instead, utilize catalytic hydrogenolysis (Pd/C, H2) which orthogonally cleaves the benzyl ester under neutral conditions, completely bypassing the risk of acid-catalyzed ring degradation[4].

Mechanistic Pathway Visualization

DegradationMechanisms Start Benzyl 1-(2,2,2-trifluoroethyl) azetidine-3-carboxylate Acid Strongly Acidic Media (pH < 1) Start->Acid N_Path Azetidine Nitrogen Protonation Acid->N_Path Disfavored O_Path Ester Carbonyl Protonation Acid->O_Path Favored Mech_N Strong -I effect of CF3 lowers basicity (pKa ~5.7) N_Path->Mech_N Mech_O Standard acid-catalyzed ester hydrolysis O_Path->Mech_O Res_N Ring Opening Prevented (Kinetic Stability) Mech_N->Res_N Res_O Benzyl Ester Cleavage (Yields Carboxylic Acid) Mech_O->Res_O

Divergent reactivity pathways in strong acid, highlighting CF3-mediated ring protection.

Quantitative Stability Profiling

To aid in experimental design, the following table summarizes the expected stability of the molecule's functional groups across various acidic environments.

Acidic ConditionpH / StrengthAzetidine Ring StatusBenzyl Ester StatusRecommended Action
0.1% TFA in H2O/MeCN pH ~2.0Stable (No protonation)Stable Safe for LC-MS/HPLC analysis.
20% TFA in DCM StrongStable Slow Cleavage (>12h)Monitor reaction time carefully.
1M HCl (Aqueous) pH 0.0Stable (Kinetic barrier)Hydrolyzing Avoid prolonged heating (>40°C).
33% HBr in AcOH Very StrongAt Risk (Br⁻ nucleophile)Rapid Cleavage Avoid. Use Pd/C H2 instead.

Validated Experimental Protocols

To ensure self-validating and reproducible results, use the following protocols for stability assessment and orthogonal deprotection.

Protocol A: Acid-Stability Profiling Workflow

Purpose: To empirically determine the degradation half-life of the compound in specific acidic formulations without relying solely on theoretical pKa values.

  • Preparation: Prepare a 10 mM stock solution of Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate in anhydrous acetonitrile.

  • Reaction Initiation: In a 2 mL HPLC vial, combine 100 µL of the stock solution with 900 µL of the target acidic medium (e.g., 1M HCl or 50% TFA in DCM). Seal tightly.

  • Incubation: Incubate the vial at the target operational temperature (e.g., 25°C or 40°C) using a thermomixer.

  • Quenching (Critical Step): At predefined time points (0, 1h, 4h, 12h, 24h), extract a 50 µL aliquot. Immediately quench by adding it to 450 µL of cold (4°C) 0.5M Phosphate Buffer (pH 7.4). Causality: This instantly neutralizes the acid, halting degradation and locking the chemical state for accurate analysis.

  • Analysis: Analyze the quenched samples via LC-MS. Track the disappearance of the parent mass [M+H]⁺ and the appearance of the debenzylated product (-90 Da).

ProtocolWorkflow S1 1. Stock Prep (10 mM in MeCN) S2 2. Acid Addition (e.g., 1M HCl) S1->S2 S3 3. Incubation (Controlled Temp) S2->S3 S4 4. Quenching (Cold pH 7.4 Buffer) S3->S4 S5 5. LC-MS Analysis (Track -90 Da) S4->S5

Step-by-step workflow for empirical acid-stability profiling and kinetic analysis.

Protocol B: Orthogonal Benzyl Ester Deprotection (Hydrogenolysis)

Purpose: To cleave the benzyl ester to yield 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylic acid while guaranteeing 100% preservation of the azetidine ring.

  • Setup: Dissolve 1.0 mmol of the substrate in 10 mL of HPLC-grade Methanol in a thick-walled glass hydrogenation flask.

  • Catalyst Addition: Carefully add 10% w/w Palladium on Carbon (Pd/C) (approx. 100 mg). Safety note: Add the catalyst under an inert argon atmosphere to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Maintain the reaction under a balloon of H₂ (1 atm) at room temperature with vigorous stirring for 2-4 hours.

  • Filtration: Monitor by TLC. Once complete, filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 10 mL of Methanol.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the pure carboxylic acid.

References

  • Title: Ethanamine, 2,2,2-trifluoro- | CID 9773 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Title: Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers - Open Access LMU Source: Ludwig-Maximilians-Universität München URL:[Link]

  • Title: Benzyl Ethers - Protecting Groups - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate
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Reactant of Route 2
Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate
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